molecular formula C21H25IN2O4S B3555379 3,4,5-triethoxy-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide

3,4,5-triethoxy-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B3555379
M. Wt: 528.4 g/mol
InChI Key: KHJSXDRNZPZYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide, commonly known as IMB-X, is a novel compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of IMB-X is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer progression and inflammation. Specifically, IMB-X has been shown to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells and plays a key role in tumor growth and metastasis. Additionally, IMB-X has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
IMB-X has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and reduction of inflammation. Additionally, IMB-X has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

One advantage of IMB-X is its potential as a novel therapeutic agent for the treatment of cancer and inflammation. Additionally, IMB-X has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile. However, one limitation of IMB-X is its limited availability and high cost, which may make it difficult to study in large-scale experiments.

Future Directions

There are a number of future directions for research on IMB-X, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, future studies could focus on optimizing the synthesis method for IMB-X to increase its availability and decrease its cost. Finally, future studies could investigate the potential of IMB-X as a combination therapy with other anticancer or anti-inflammatory agents.

Scientific Research Applications

IMB-X has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, IMB-X has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

3,4,5-triethoxy-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25IN2O4S/c1-5-26-17-11-14(12-18(27-6-2)19(17)28-7-3)20(25)24-21(29)23-16-9-8-15(22)10-13(16)4/h8-12H,5-7H2,1-4H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJSXDRNZPZYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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